REACTION_CXSMILES
|
C([N:6]1[CH2:11][CH:10]([CH3:12])[CH:9]([NH:13][CH:14]2[CH2:16][CH2:15]2)[CH:8]([CH3:17])[CH2:7]1)(OCC)=O.[OH-].[Na+]>C(O)C>[CH:14]1([NH:13][CH:9]2[CH:8]([CH3:17])[CH2:7][NH:6][CH2:11][CH:10]2[CH3:12])[CH2:16][CH2:15]1 |f:1.2|
|
Name
|
1-carbethoxy-4-cyclopropylamino-3,5-dimethylpiperidine
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)N1CC(C(C(C1)C)NC1CC1)C
|
Name
|
mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC1C(CNCC1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |